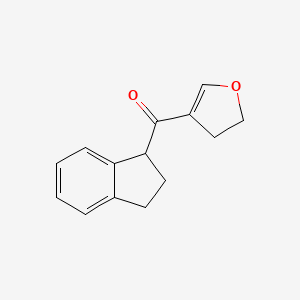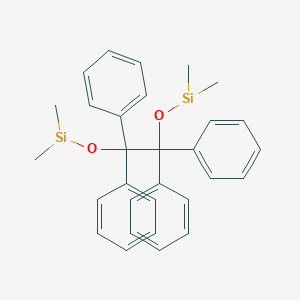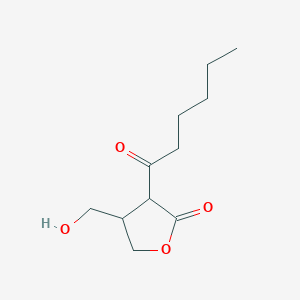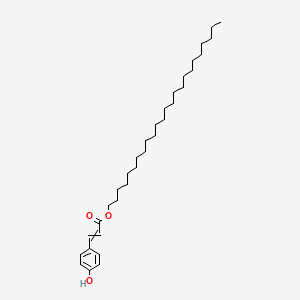
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate: is a chemical compound known for its unique structure and properties It consists of a tetracosyl group attached to a 3-(4-hydroxyphenyl)prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with tetracosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenylpropanoates.
Aplicaciones Científicas De Investigación
Chemistry: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to stabilize formulations and provide antioxidant benefits makes it a valuable ingredient .
Mecanismo De Acción
The mechanism by which Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
- Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its long tetracosyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs like propyl 3-(4-hydroxyphenyl)prop-2-enoate and butyl 3-(4-hydroxyphenyl)prop-2-enoate. The longer chain may affect its solubility, melting point, and interaction with biological membranes.
Propiedades
Número CAS |
101959-32-4 |
|---|---|
Fórmula molecular |
C33H56O3 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-36-33(35)29-26-31-24-27-32(34)28-25-31/h24-29,34H,2-23,30H2,1H3 |
Clave InChI |
FNUQVBAOIKMXFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)

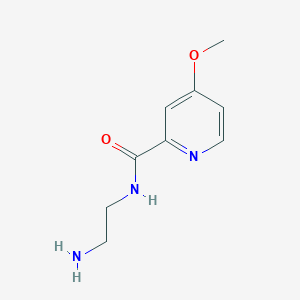

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

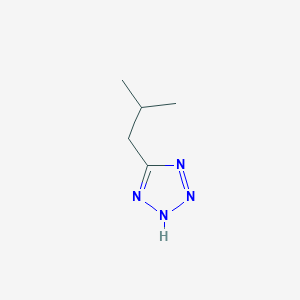
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)



